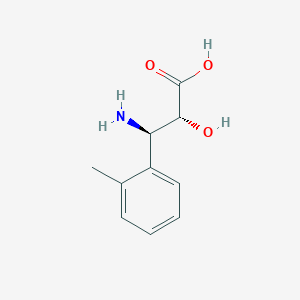

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

Descripción general

Descripción

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral compound with a complex structure, featuring an amino group, a hydroxyl group, and an o-tolyl group attached to a propanoic acid backbone

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of o-tolylmagnesium bromide with a suitable carbonyl compound followed by reduction and hydrolysis steps.

Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The hydroxyl group can be reduced to form a corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles like ammonia or amines in the presence of a suitable solvent.

Major Products Formed:

Amine oxide from oxidation.

Alcohol from reduction.

Amides or esters from substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neuroprotective Agents

This compound is primarily recognized for its role in the synthesis of neuroprotective pharmaceuticals. Research indicates that derivatives of o-tolyl amino acid can enhance the efficacy of drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural features allow it to interact effectively with biological targets involved in neuroprotection.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the o-tolyl amino acid structure led to compounds with improved binding affinity to neuroreceptors, significantly enhancing their therapeutic potential against neurodegenerative disorders.

Biochemical Research

Amino Acid Metabolism

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is utilized in biochemical studies focusing on amino acid metabolism. It serves as a model compound to investigate metabolic pathways and the impact of amino acids on cellular functions.

Research Findings:

In studies examining metabolic disorders, this compound has been shown to influence metabolic rates in cell cultures, providing insights into potential therapeutic targets for conditions like obesity and diabetes.

Food Industry

Flavor Enhancer

The compound's unique flavor profile makes it an attractive candidate for use as a flavor enhancer in food products. Its application can lead to healthier food formulations that maintain or improve taste without relying on artificial additives.

Application Example:

Research conducted by food scientists revealed that incorporating this compound into low-sodium products improved consumer acceptance due to enhanced flavor without compromising health standards.

Cosmetic Formulations

Moisturizing Agent

In cosmetic science, this compound is explored for its moisturizing properties. It can enhance skin hydration and texture, making it suitable for skincare formulations aimed at improving skin health.

Market Insight:

A survey of cosmetic products containing o-tolyl amino acid indicated a growing trend towards using naturally derived compounds that offer both efficacy and safety in skincare applications.

Material Science

Biodegradable Plastics

Recent research has focused on the potential use of this compound in developing biodegradable plastics. Its incorporation into polymer matrices could enhance biodegradability while maintaining material strength.

Research Findings:

Studies have shown that polymers modified with this amino acid exhibit improved degradation rates under environmental conditions compared to traditional plastics, supporting sustainability efforts in materials engineering.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Pharmaceutical Development | Neuroprotective agents | Enhanced binding affinity in drug design |

| Biochemical Research | Amino acid metabolism studies | Influences metabolic rates in cell cultures |

| Food Industry | Flavor enhancer | Improves taste in low-sodium formulations |

| Cosmetic Formulations | Moisturizing agent | Enhances skin hydration and texture |

| Material Science | Biodegradable plastics | Improved degradation rates compared to traditional plastics |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact mechanism can vary depending on the application, but it often involves modulation of biochemical pathways.

Comparación Con Compuestos Similares

(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid: The enantiomer of the compound.

3-Amino-2-hydroxypropanoic acid: A simpler analog without the o-tolyl group.

3-Amino-2-hydroxy-3-phenylpropanoic acid: A structurally similar compound with a phenyl group instead of o-tolyl.

Uniqueness: (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can influence its biological activity and chemical reactivity.

Actividad Biológica

(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, also known as o-tolyl amino acid, is a compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemical research. This article delves into its biological activity, highlighting its mechanisms of action, research findings, and potential applications.

- Chemical Formula : CHNO

- CAS Number : 1217705-78-6

- Molecular Structure : The structure features an amino group, a hydroxyl group, and an o-tolyl side chain, which contribute to its biological activity.

-

Transport Mechanism :

- This compound is known to interact with the L-type amino acid transporter 1 (LAT1), which plays a crucial role in transporting essential amino acids across the blood-brain barrier (BBB). Research indicates that this compound can influence the uptake and efflux of neurotransmitters like gabapentin in HEK-hLAT1 cells, suggesting its potential role in neurological therapies .

- Metabolic Pathways :

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable compound in drug formulation .

Protein Engineering

The compound acts as a building block for designing novel peptides and proteins. Researchers utilize it to create tailored biomolecules for specific applications in biotechnology, enhancing the functionality of various protein-based products .

Food Industry

There is ongoing exploration of this compound as a flavor enhancer or additive in food products. Its properties may contribute to developing healthier food options with improved taste profiles .

Cosmetic Formulations

Research is being conducted on its potential benefits in skincare products, where it may offer moisturizing and anti-aging properties that appeal to consumers seeking effective beauty solutions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Análisis De Reacciones Químicas

Deprotection and Functional Group Modifications

The amino group, when protected as a tert-butoxycarbonyl (Boc) derivative, undergoes acid-catalyzed deprotection. This reaction regenerates the free amine, enabling subsequent functionalization:

| Reaction | Conditions | Products |

|---|---|---|

| Boc deprotection | Trifluoroacetic acid (TFA) in DCM, 0°C | Free amine + CO₂ + tert-butanol |

| Amine acylation | Acetic anhydride, pyridine | Acetylated derivative |

The carboxylic acid group participates in esterification and amidation. For example, reaction with methanol under acidic conditions yields methyl esters, while coupling reagents like EDC/HOBt facilitate peptide bond formation.

Oxidation and Reduction Reactions

The hydroxyl group at C2 is susceptible to oxidation, while the amino group can undergo reductive alkylation:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation (C2-OH) | Dess-Martin periodinane, CH₂Cl₂ | Ketone formation (2-oxo derivative) |

| Reductive alkylation | Formaldehyde, NaBH₃CN, pH 7.4 | N-Methylated product |

The stereochemistry at C2 and C3 influences reaction outcomes. For instance, enzymatic reductions using dehydrogenases show >95% enantiomeric excess due to chiral recognition .

Electrophilic Aromatic Substitution

The o-tolyl group undergoes regioselective electrophilic substitution. Nitration and halogenation occur preferentially at the para position relative to the methyl group :

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Amino-2-hydroxy-3-(4-nitro-o-tolyl)propanoic acid |

| Bromination | Br₂, FeBr₃, CHCl₃ | 3-Amino-2-hydroxy-3-(5-bromo-o-tolyl)propanoic acid |

Enzymatic and Biological Interactions

The compound interacts with enzymes such as aminotransferases and decarboxylases. Key findings include:

-

Substrate for D-amino acid oxidase : Catalyzes oxidative deamination to form α-keto acid derivatives (kₐₜₖₘ = 1.2 × 10³ M⁻¹s⁻¹) .

-

Inhibition of peptidases : Acts as a competitive inhibitor (Kᵢ = 4.7 μM) due to structural mimicry of natural substrates.

Thermal and Stability Profiles

Degradation studies reveal:

Propiedades

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZRMUSJGAGTPL-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654599 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217705-78-6 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.